molecular formula C13H8ClNO4S B125196 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid CAS No. 156629-59-3

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid

Cat. No. B125196
M. Wt: 309.73 g/mol
InChI Key: YXJBPPSCOPYQHY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid is a chemical compound with the molecular formula C13H8ClNO4S . It has an average mass of 309.725 Da and a monoisotopic mass of 308.986267 Da .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid has been studied for its molecular structure and spectroscopic properties. Kumar et al. (2014) synthesized a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, and analyzed its structure using IR, single-crystal X-ray diffraction, and various computational methods. The study provided insights into the vibrational wavenumbers, first hyperpolarizability, and infrared intensities, along with HOMO and LUMO analysis for charge transfer within the molecule. This research highlights the potential of such compounds in materials science, particularly in the development of materials with specific optical and electronic properties (Kumar et al., 2014).

Reactivity and Synthetic Applications

Research by Bielak and Biliński (1990) explored the reactivity of related thiosemicarbazide derivatives with chloroacetone and omega-bromoacetophenone, providing valuable data on the synthesis and properties of novel compounds derived from 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid. These studies contribute to the understanding of the chemical behavior of such compounds and their potential applications in synthetic organic chemistry (Bielak & Biliński, 1990).

Building Blocks in Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been identified as a versatile building block in heterocyclic synthesis. Křupková et al. (2013) demonstrated its utility in the preparation of substituted nitrogenous heterocycles, indicating the potential of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid in facilitating the synthesis of diverse heterocyclic structures with pharmaceutical relevance (Křupková et al., 2013).

Environmental Applications

Sharma, Mukhopadhyay, and Murthy (2010) investigated the degradation of 4-chlorophenol, a structurally related compound, using advanced oxidation processes. This research points towards the potential environmental applications of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid, particularly in the degradation and mineralization of persistent organic pollutants in wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2010).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBPPSCOPYQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351656
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid

CAS RN

156629-59-3
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-mentioned ethyl 4-(4-chlorophenylthio)-3-nitrobenzoate (760 mg, 2.25 mmol) was dissolved in a mixture of ethanol (5 mL) and THF (10 mL). After addition of 2M aqueous sodium hydroxide (2.25 mL, 4.50 mmol), the mixture was stirred at room temperature for 4 hours and placed under reduced pressure to distill the solvent off. To the residue were added water (20 mL) and 2M aqueous hydrochloric acid until the mixture reached pH 2. The precipitated crystalline product was collected by filtration, washed successively with water (5 mL×3), a mixture (5 mL) of ethanol and water (1/4) and hexane (5 mL×2), and dried at 40° C. under reduced pressure, to obtain 703 mg (yield 100%) of the titled compound as a yellow crystalline product.
Name
ethyl 4-(4-chlorophenylthio)-3-nitrobenzoate
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Yield
100%

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